Fluorescein-12-dutp

Overview

Description

Fluorescein-12-dUTP is a fluorescently labeled nucleotide analog used extensively in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate (dUTP) where the uridine base is modified with a fluorescein moiety. This compound is primarily used for labeling DNA in various applications such as polymerase chain reaction (PCR), nick translation, and random primed labeling .

Scientific Research Applications

Fluorescein-12-dUTP has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of fluorescently labeled nucleotides for studying DNA interactions and dynamics.

Biology: Employed in fluorescence in situ hybridization (FISH) for detecting specific DNA sequences in cells and tissues.

Medicine: Utilized in diagnostic assays to detect genetic mutations and monitor gene expression.

Industry: Applied in the development of biosensors and diagnostic kits for detecting pathogens and genetic disorders .

Mechanism of Action

Target of Action

Fluorescein-12-dUTP is primarily targeted towards DNA . It is designed for enzymatic non-radioactive labeling of DNA during cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . The nucleotide can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment and DNA Polymerase I .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway, specifically during the processes of cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . The incorporation of this compound into DNA/cDNA results in the production of fluorescently labeled DNA/cDNA probes .

Pharmacokinetics

It is known that the compound is supplied as a 1 mm aqueous solution .

Result of Action

The result of this compound’s action is the production of fluorescently labeled DNA/cDNA probes . These probes are ideally suited for fluorescence hybridization applications such as Fluorescence In Situ Hybridization (FISH) or microarray-based gene expression profiling .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH. It is recommended to protect the Dye-labeled dUTP from exposure to light and carry out experimental procedures in low light conditions . The optimal final concentration of the Dye-labeled dUTP may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the Dye-labeled-dUTP/dTTP ratio is recommended .

Future Directions

Biochemical Analysis

Biochemical Properties

Fluorescein-12-dUTP plays a crucial role in biochemical reactions by serving as a substrate for several DNA polymerases, including Taq DNA polymerase, phi29 DNA polymerase, and DNA polymerase I (both holoenzyme and Klenow fragment). It is also a substrate for terminal transferase and reverse transcriptases from avian myeloblastosis virus (AMV) and Moloney murine leukemia virus (M-MuLV) . The compound is incorporated into DNA during synthesis, replacing dTTP, and the resulting fluorescently labeled DNA can be used for various hybridization techniques .

Cellular Effects

This compound influences cellular processes by enabling the visualization of DNA within cells. This compound is used to label DNA during replication or repair, allowing researchers to study cell cycle dynamics, DNA damage, and repair mechanisms. The incorporation of this compound into DNA does not significantly alter the normal cellular processes, making it a valuable tool for studying gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by being incorporated into DNA in place of dTTP during DNA synthesis. This incorporation is facilitated by various DNA polymerases and reverse transcriptases. The fluorescent tag on this compound allows for the detection and visualization of the labeled DNA, enabling researchers to track DNA synthesis and localization within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable when stored at -20°C and protected from light. Short-term exposure to ambient temperature is possible, but prolonged exposure can lead to degradation and reduced labeling efficiency . Over time, the fluorescent signal from this compound-labeled DNA may diminish, necessitating careful handling and storage to maintain its effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively labels DNA without causing significant toxicity. At high doses, there may be adverse effects, including potential interference with normal DNA synthesis and cellular functions . It is essential to optimize the concentration of this compound for each specific application to achieve the desired labeling efficiency without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which incorporate the compound into DNA. The fluorescent tag on this compound does not significantly alter the metabolic flux or levels of metabolites, making it a suitable tool for studying DNA-related processes .

Transport and Distribution

Within cells, this compound is transported and distributed similarly to its natural counterpart, dTTP. It is incorporated into DNA during synthesis and can be detected in various cellular compartments where DNA replication or repair occurs. The compound’s fluorescent tag allows for the visualization of its distribution within cells and tissues .

Subcellular Localization

This compound is localized to the nucleus, where DNA synthesis and repair take place. The compound is incorporated into newly synthesized DNA, allowing researchers to visualize and track DNA within the nucleus. The fluorescent tag on this compound does not interfere with its incorporation into DNA, ensuring accurate labeling and detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-12-dUTP is synthesized by conjugating fluorescein to the aminoallyl group of dUTP. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesis machines, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-12-dUTP undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorescein moiety can be substituted with other functional groups to modify its properties.

Enzymatic Incorporation: It can be incorporated into DNA by various DNA polymerases during PCR, nick translation, and other labeling techniques

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

DNA Polymerases: Taq DNA Polymerase, Klenow Fragment, and DNA Polymerase I.

Buffers: Tris-HCl, EDTA, NaCl, and DTT.

Solvents: Aqueous solutions and organic solvents for synthesis

Major Products Formed

The major products formed from reactions involving this compound are fluorescently labeled DNA fragments, which are used in various molecular biology applications .

Comparison with Similar Compounds

Similar Compounds

Fluorescein-5-dUTP: Another fluorescein-labeled nucleotide with similar applications but different structural properties.

Biotin-11-dUTP: A biotin-labeled nucleotide used for non-fluorescent labeling of DNA.

Tetramethylrhodamine-5-dUTP: A rhodamine-labeled nucleotide used for red fluorescence labeling .

Uniqueness

Fluorescein-12-dUTP is unique due to its high fluorescence intensity, stability, and compatibility with various DNA polymerases. Its optimized linker ensures efficient incorporation into DNA, making it a preferred choice for many molecular biology applications .

Properties

IUPAC Name |

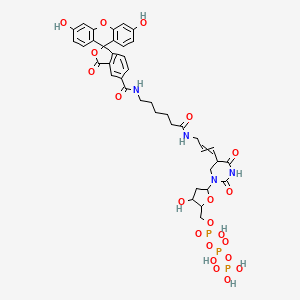

[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRZULTMFHDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N4O21P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine](/img/structure/B1447457.png)

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)

![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)